molecular formula C24H26O8 B011230 3-O-Decylellagic acid CAS No. 110007-19-7

3-O-Decylellagic acid

Cat. No.: B011230
CAS No.: 110007-19-7
M. Wt: 442.5 g/mol
InChI Key: IOLJKBSBRLZDIU-UHFFFAOYSA-N
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Description

3-O-Decylellagic acid (3-ODEA) is a synthetic derivative of ellagic acid, a naturally occurring polyphenol found in fruits and nuts. Ellagic acid is renowned for its antimutagenic, antioxidant, and chemopreventive properties . However, its poor bioavailability due to low solubility and rapid metabolism limits therapeutic applications. To address this, synthetic modifications, such as alkylation, have been explored. 3-ODEA is synthesized by introducing a decyl (10-carbon) chain at the 3-hydroxyl position of ellagic acid, enhancing lipophilicity and altering pharmacokinetics . Studies demonstrate that 3-ODEA exhibits prolonged tissue retention and improved absorption compared to its parent compound, making it a candidate for further pharmacological investigation .

Properties

CAS No.

110007-19-7

Molecular Formula

C24H26O8

Molecular Weight

442.5 g/mol

IUPAC Name

7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3

InChI Key

IOLJKBSBRLZDIU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O

Other CAS No.

110007-19-7

Synonyms

3-O-decylellagic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ellagic Acid
  • Structural Differences : Ellagic acid lacks alkyl or methyl substitutions, retaining four hydroxyl groups critical for antioxidant activity .
  • Low lipophilicity (logP ~1.2) restricts cellular uptake .
  • Biological Activity: Strong free radical scavenging (IC₅₀: 2.1 μM in DPPH assay) due to hydroxyl groups . Antimutagenic effects against carcinogens like N-2-fluorenylacetamide in liver carcinogenesis models .
3,3'-Di-O-Methylellagic Acid
  • Structural Differences : Methyl groups at the 3- and 3'-positions reduce polarity while preserving two hydroxyl groups .
  • Pharmacokinetics :
    • Moderate lipophilicity (logP ~3.5) improves absorption over ellagic acid but less than 3-ODEA .
    • Tissue distribution favors liver and kidneys, with faster clearance than 3-ODEA .
  • Biological Activity :
    • Reduced antioxidant capacity (IC₅₀: 8.7 μM in DPPH assay) compared to ellagic acid .
    • Retains antimutagenic activity but at lower potency than 3-ODEA in murine models .
3-O-Decylellagic Acid
  • Structural Differences : A decyl chain at the 3-position significantly increases molecular weight and hydrophobicity (logP ~6.8) .
  • Pharmacokinetics :
    • Enhanced intestinal absorption and prolonged retention in adipose tissue and liver (t₁/₂: ~24 hours vs. 2 hours for ellagic acid) .
    • Slower metabolism due to reduced enzymatic accessibility to the hydroxyl groups .
  • Biological Activity :
    • Weaker antioxidant activity (IC₅₀: 15.4 μM in DPPH assay) due to substitution of hydroxyl groups .
    • Superior chemopreventive efficacy in vivo, attributed to sustained tissue levels and interaction with lipid-rich cellular compartments .

Key Comparative Data

Table 1: Physicochemical and Pharmacokinetic Properties

Property Ellagic Acid 3,3'-Di-O-Methylellagic Acid This compound
Molecular Weight (g/mol) 302.19 330.29 474.50
LogP 1.2 3.5 6.8
Plasma Half-Life (h) 2 6 24
Major Tissues Retained Liver, Kidneys Liver, Kidneys Liver, Adipose Tissue

Mechanistic Insights

  • Lipophilicity and Bioavailability : The decyl chain in 3-ODEA facilitates passive diffusion across lipid membranes, increasing bioavailability. Methylation in 3,3'-di-O-methylellagic acid offers a balance between solubility and retention but is less effective than alkylation .
  • Antioxidant-Antimutagenic Trade-off : Substitutions reduce direct radical scavenging but enhance tissue-specific accumulation, enabling prolonged chemopreventive effects despite lower in vitro antioxidant metrics .

Q & A

Q. What controls are essential for in vivo studies evaluating this compound’s chemopreventive effects?

  • Methodological Answer : Include vehicle-only controls, positive controls (e.g., tamoxifen for breast cancer models), and untreated cohorts. Sham-operated animals account for surgical stress in xenograft studies. The 1986 study used benzo[a]pyrene-induced carcinogenesis as a baseline .

Q. How should researchers optimize sample size for pharmacokinetic studies of this compound?

  • Methodological Answer : Power calculations based on preliminary data (e.g., variance in plasma concentration) ensure statistical robustness. For rare outcomes like metabolite detection, longitudinal sampling in ≥8 animals/group is recommended .

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